molecular formula C14H20N2O6 B012002 Nicotin-Hydrogentartrat CAS No. 65-31-6

Nicotin-Hydrogentartrat

Katalognummer: B012002
CAS-Nummer: 65-31-6
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: QLDPCHZQQIASHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Nicotine hydrogen tartrate is widely used in scientific research due to its stability and solubility. Some key applications include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nicotine hydrogen tartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of nicotine hydrogen tartrate crystals .

Industrial Production Methods: In industrial settings, the production of nicotine hydrogen tartrate involves similar principles but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Nicotine hydrogen tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

Nicotine hydrogen tartrate acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. When nicotine binds to nAChRs, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which contributes to nicotine’s stimulant and addictive properties .

Vergleich Mit ähnlichen Verbindungen

  • Nicotine bitartrate
  • Nicotine ditartrate
  • Nicotine sulfate

Comparison: Nicotine hydrogen tartrate is unique due to its specific crystalline structure and solubility profile. Compared to other nicotine salts, it offers better stability and is often preferred in pharmaceutical formulations. Nicotine bitartrate and nicotine ditartrate are also used in similar applications but may differ in their solubility and stability characteristics .

Eigenschaften

CAS-Nummer

65-31-6

Molekularformel

C14H20N2O6

Molekulargewicht

312.32 g/mol

IUPAC-Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI-Schlüssel

QLDPCHZQQIASHX-UHFFFAOYSA-N

Isomerische SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Kanonische SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Aussehen

Assay:≥95%A crystalline solid

Color/Form

White plates

melting_point

89 °C
90 °C

65-31-6

Physikalische Beschreibung

WHITE FLAKES.

Piktogramme

Acute Toxic; Environmental Hazard

Löslichkeit

All salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good

Synonyme

(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotine hydrogen tartrate
Reactant of Route 2
Nicotine hydrogen tartrate
Reactant of Route 3
Nicotine hydrogen tartrate
Reactant of Route 4
Nicotine hydrogen tartrate
Reactant of Route 5
Nicotine hydrogen tartrate
Reactant of Route 6
Nicotine hydrogen tartrate
Customer
Q & A

Q1: What is the primary target of nicotine hydrogen tartrate in the body?

A: Nicotine hydrogen tartrate primarily targets nicotinic acetylcholine receptors (nAChRs) in the nervous system. [, ]

Q2: How does the interaction with nAChRs lead to the physiological effects of nicotine?

A: Nicotine acts as an agonist at nAChRs, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the opening of ion channels, allowing the flow of ions like sodium and calcium, ultimately leading to neuronal excitation. []

Q3: Are all nAChR subtypes equally affected by nicotine hydrogen tartrate?

A: No, different subtypes of nAChRs exhibit varying affinities for nicotine. Research suggests that α4β2 and α7 nAChRs are particularly sensitive to nicotine's effects. []

Q4: What are some of the downstream effects of nicotine hydrogen tartrate binding to nAChRs?

A4: Nicotine's interaction with nAChRs can lead to a wide range of effects, including:

  • Increased dopamine release in the brain's reward pathway, contributing to its addictive properties. []
  • Modulation of mood, attention, and arousal. []
  • Activation of the sympathetic nervous system, leading to physiological changes like increased heart rate and blood pressure. []

Q5: What is the molecular formula and weight of nicotine hydrogen tartrate?

A5: The molecular formula of nicotine hydrogen tartrate is C10H14N2 · C4H6O6, and its molecular weight is 356.31 g/mol.

Q6: Are there any spectroscopic data available for characterizing nicotine hydrogen tartrate?

A6: While the provided research articles don't delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can be employed for structural characterization.

Q7: What is known about the stability of nicotine hydrogen tartrate under various storage conditions?

A: While specific stability data is limited in the provided research, nicotine hydrogen tartrate is known to be hygroscopic. Formulations typically employ strategies to enhance its stability, such as using appropriate packaging and excipients. []

Q8: Have any studies investigated the compatibility of nicotine hydrogen tartrate with various pharmaceutical excipients?

A: Yes, research has explored the use of various excipients to improve the performance of nicotine hydrogen tartrate formulations. For instance, polymers like hydroxypropyl methylcellulose (HPMC) have been used in buccal films to enhance drug release and bioadhesion. [, , ]

Q9: What are some of the challenges associated with delivering nicotine hydrogen tartrate effectively?

A: Nicotine undergoes significant first-pass metabolism when administered orally, limiting its bioavailability. This necessitates alternative routes of administration like transdermal, buccal, or nasal delivery. [, ]

Q10: What drug delivery strategies have been explored to overcome these challenges?

A10: Researchers have investigated various strategies, including:

  • Buccal bioadhesive films: These films adhere to the mucosal lining in the mouth, providing sustained drug release and bypassing first-pass metabolism. [, ]
  • Nasal formulations: Lyophilized nasal dosage forms have been studied to enhance drug absorption through the nasal mucosa. []

Q11: Are there any studies focusing on targeting nicotine hydrogen tartrate to specific brain regions?

A11: While the provided research primarily focuses on systemic delivery, targeted drug delivery to specific brain regions remains an active area of research in neuroscience.

Q12: How is nicotine hydrogen tartrate absorbed and distributed in the body?

A: Nicotine is readily absorbed from various sites, including the lungs, oral mucosa, and skin. It is rapidly distributed throughout the body, crossing the blood-brain barrier to reach the central nervous system. [, ]

Q13: What are the primary routes of nicotine metabolism and excretion?

A: Nicotine is primarily metabolized in the liver, with cotinine being a major metabolite. It is predominantly excreted in urine, with a small fraction excreted in feces. []

Q14: What is the relationship between plasma nicotine levels and its pharmacological effects?

A: A direct relationship exists between plasma nicotine concentrations and its effects. Higher plasma levels are associated with more pronounced pharmacological responses, including increased heart rate, blood pressure, and subjective effects. []

Q15: Have there been any studies evaluating the efficacy of nicotine hydrogen tartrate in reducing nicotine withdrawal symptoms?

A: Yes, studies have demonstrated that nicotine replacement therapy, including the use of nicotine hydrogen tartrate formulations, effectively alleviates withdrawal symptoms associated with smoking cessation. [, ]

Q16: What animal models have been employed to study the effects of nicotine hydrogen tartrate?

A: Rodent models, particularly rats, are commonly used to investigate nicotine addiction and withdrawal. Studies have employed various behavioral assays, including those assessing anxiety-like behavior, locomotor activity, and reward thresholds. [, ]

Q17: What are some of the known toxic effects of nicotine hydrogen tartrate?

A: Nicotine is a highly toxic substance, and even small doses can cause adverse effects, including nausea, vomiting, dizziness, and increased heart rate. Chronic exposure is associated with a range of health issues, including cardiovascular disease and respiratory problems. []

Q18: Are there any specific safety concerns regarding the use of nicotine hydrogen tartrate in smoking cessation therapies?

A: While nicotine replacement therapies are generally considered safe for short-term use, they are not without risks. Individuals with cardiovascular disease or other underlying health conditions should consult with a healthcare professional before using nicotine replacement products. []

Q19: What analytical methods are commonly used to quantify nicotine hydrogen tartrate in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for quantifying nicotine and its metabolites in biological matrices like plasma and urine. []

Q20: What about the analytical methods for characterizing the release of nicotine hydrogen tartrate from various formulations?

A: In vitro dissolution testing using Franz diffusion cells is a standard method for evaluating drug release from formulations like transdermal patches and buccal films. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.